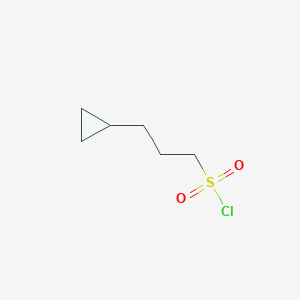
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that belongs to the family of pyridazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
Synthesis of Novel Heterocyclic Compounds : A study by Ibrahim and Behbehani (2014) discusses the synthesis of a new class of pyridazin-3-one derivatives, which could be related to or inspire methods for synthesizing compounds like "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide." These derivatives have potential applications in the development of new pharmaceuticals and materials with novel properties (Ibrahim & Behbehani, 2014).
Antimicrobial and Antioxidant Activities : Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, showing antimicrobial and antioxidant activity. This research indicates the potential for compounds like "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" to serve as bases for developing new antimicrobial and antioxidant agents (Flefel et al., 2018).
Photochemical and Thermochemical Modeling : Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, which could inform the development of compounds like "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" for applications in dye-sensitized solar cells and as photosensitizers with good light harvesting efficiency (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-8-14(21-23-10)18-15(22)9-24-16-7-6-13(19-20-16)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBUGPHAWJXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)



![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)

![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)

![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)

![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
